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Introduction
7-diethylamino-3,4-benzophenoxazine-2-one succinimidyl ester (DEAC, SE) is a cell-

permeable fluorescent dye utilized in flow cytometry for cell tracking and proliferation analysis.

As an amine-reactive compound, DEAC, SE covalently binds to intracellular proteins, resulting

in stable, long-term fluorescent labeling. This attribute makes it an effective tool for monitoring

cell division, where the fluorescence intensity is halved with each successive generation. These

application notes provide a comprehensive guide to the use of DEAC, SE, including its spectral

properties, a detailed experimental protocol, and data interpretation guidelines.

Key Applications
Cell Proliferation Assays: Tracking cell division by dye dilution is the primary application. As

cells divide, the dye is distributed equally between daughter cells, leading to a stepwise

halving of fluorescence intensity that can be resolved by flow cytometry.[1][2][3][4][5][6]

In Vitro and In Vivo Cell Tracking: The stable covalent labeling allows for long-term tracking

of cell populations in culture or within a living organism.[5][6]

Co-culture and Cell Migration Studies: Labeled cells can be distinguished from unlabeled

populations in mixed cultures or used to track the movement of cells.[6]
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Spectral Properties
DEAC, SE is a blue-fluorescent dye. For optimal detection and to minimize spectral overlap in

multicolor experiments, it is crucial to understand its excitation and emission characteristics.

Property Wavelength (nm)

Excitation Maximum ~411 nm

Emission Maximum ~472 nm

Data derived from spectral information for

DEAC.[7][8]

This dye is typically excited by the violet laser (405 nm) and its emission is collected in a blue

channel (e.g., 450/50 BP filter).

Experimental Protocol: Cell Proliferation Assay
using DEAC, SE
This protocol provides a step-by-step guide for labeling cells with DEAC, SE and analyzing

their proliferation by flow cytometry.

Materials:

DEAC, SE (lyophilized powder)

Anhydrous Dimethyl Sulfoxide (DMSO)

Phosphate-Buffered Saline (PBS), sterile, pH 7.2-7.4

Complete cell culture medium

Fetal Bovine Serum (FBS)

Cells of interest in single-cell suspension

Flow cytometry tubes

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b160613?utm_src=pdf-body
https://www.aatbio.com/fluorescence-excitation-emission-spectrum-graph-viewer/deac
https://eurofinsgenomics.com/media/801938/spectra_available_fluorescent_dyes.pdf
https://www.benchchem.com/product/b160613?utm_src=pdf-body
https://www.benchchem.com/product/b160613?utm_src=pdf-body
https://www.benchchem.com/product/b160613?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b160613?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Flow cytometer equipped with a violet laser (405 nm)

Protocol:

Preparation of DEAC, SE Stock Solution:

Bring the vial of lyophilized DEAC, SE to room temperature.

Add the appropriate volume of anhydrous DMSO to create a stock solution, typically in the

range of 1-10 mM. Mix thoroughly by vortexing.

Note: The succinimidyl ester is moisture-sensitive. Use anhydrous DMSO and keep the

stock solution tightly capped and protected from light. Store at -20°C in small aliquots to

avoid repeated freeze-thaw cycles.

Cell Preparation:

Harvest cells and prepare a single-cell suspension. Ensure cell viability is high (>95%).

Wash the cells once with sterile PBS.

Resuspend the cells in pre-warmed (37°C) PBS at a concentration of 1-10 x 10^6

cells/mL.

Cell Labeling:

Dilute the DEAC, SE stock solution into the cell suspension in PBS. The optimal final

concentration of DEAC, SE must be determined empirically for each cell type but typically

ranges from 1 to 10 µM. It is recommended to perform a titration to find the concentration

that provides bright staining with minimal toxicity.

Immediately after adding the dye, gently vortex the cell suspension to ensure uniform

labeling.

Incubate the cells for 10-15 minutes at 37°C, protected from light.

Note: Incubation time and temperature can be optimized. Room temperature incubation is

also possible.
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Quenching the Staining Reaction:

To stop the labeling reaction, add an equal volume of complete cell culture medium

containing FBS. The proteins in the serum will quench any unreacted dye.

Incubate for 5 minutes at room temperature.

Washing:

Centrifuge the cells at 300-400 x g for 5 minutes.

Discard the supernatant.

Resuspend the cell pellet in fresh, pre-warmed complete culture medium.

Wash the cells two more times with complete culture medium to ensure removal of all

unbound dye.

Cell Culture and Proliferation:

After the final wash, resuspend the cells in complete culture medium at the desired density

for your experiment.

Aliquots of the labeled cells can be taken at this point to serve as the "time zero" or

undivided control.

Culture the remaining cells under the desired experimental conditions to induce

proliferation.

Flow Cytometry Analysis:

At various time points, harvest the cells.

If desired, perform staining for other cell surface or intracellular markers using standard

flow cytometry protocols.[9][10]

Resuspend the cells in flow cytometry staining buffer.
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Acquire data on a flow cytometer using the violet laser for excitation and a blue emission

filter.

Analyze the data using appropriate software. Proliferating cells will appear as a series of

peaks with successively halved fluorescence intensity.

Data Presentation and Interpretation
The primary output for a DEAC, SE proliferation assay is a histogram of fluorescence intensity.

Undivided Cells (Generation 0): The initial, brightly stained cell population.

Subsequent Generations: Each peak to the left of the Generation 0 peak represents a

successive cell division, with each generation having approximately half the fluorescence

intensity of the previous one.

Quantitative Analysis:

Parameter Description

Percent Divided

The percentage of cells in the starting

population that have undergone at least one

division.

Division Index
The average number of divisions for all cells in

the original population.

Proliferation Index
The average number of divisions for only the

cells that have divided.

Visualizing the Workflow and Principle
Experimental Workflow for DEAC, SE Cell Labeling
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Caption: A flowchart outlining the key steps for labeling cells with DEAC, SE for proliferation

analysis.

Principle of Dye Dilution for Cell Proliferation
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Caption: Diagram illustrating the halving of fluorescence with each cell division.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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